molecular formula C9H9ClO3 B104898 2-Chloro-4,5-dimethoxybenzaldehyde CAS No. 18093-05-5

2-Chloro-4,5-dimethoxybenzaldehyde

Cat. No. B104898
Key on ui cas rn: 18093-05-5
M. Wt: 200.62 g/mol
InChI Key: KTLBJNXLHDMIRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07807709B2

Procedure details

2-Chloro-4,5-dimethoxybenzaldehyde (5.00 g, 24.9 mmol; commercially available from Akos Consulting) is dissolved at room temperature in conc. H2SO4 (23 mL; Riedel) at room temperature. The deeply colored mixture is heated at 65° C. overnight with stirring, and after cooling is poured with caution into ice-water containing 38 g of solid NaOH (pH 14). The water phase is washed twice with AcOEt, and then is adjusted to pH 1 by addition of HCl 37% with ice-cooling to form a white suspension. Extraction with AcOEt, drying of the organics over MgSO4 and evaporation gives the crude product in a mixture with unreacted starting material. The title compound is obtained after silica gel chromatography (hexane/AcOEt gradient from 3:1 to 1:1) as white solid. TLC, Rf (hexane/AcOEt 1:1)=0.35. MS: 187.0 [M+H]+. ]+. 1H-NMR (DMSO-d6): δ 3.41 (s, 3H), 7.14 (s, 1H), 7.45 (s, 1H), 9.83 (s, 1H), 10.2 (s, 1H) ppm.
Name
hexane AcOEt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
38 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
23 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[C:8]([O:10][CH3:11])[C:7]([O:12]C)=[CH:6][C:3]=1[CH:4]=[O:5].[OH-].[Na+].CCCCCC.CCOC(C)=O>OS(O)(=O)=O>[Cl:1][C:2]1[CH:9]=[C:8]([O:10][CH3:11])[C:7]([OH:12])=[CH:6][C:3]=1[CH:4]=[O:5] |f:1.2,3.4|

Inputs

Step One
Name
hexane AcOEt
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.CCOC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=O)C=C(C(=C1)OC)OC
Step Three
Name
ice water
Quantity
38 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
23 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
after cooling
WASH
Type
WASH
Details
The water phase is washed twice with AcOEt
ADDITION
Type
ADDITION
Details
is adjusted to pH 1 by addition of HCl 37% with ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
to form a white suspension
EXTRACTION
Type
EXTRACTION
Details
Extraction with AcOEt
CUSTOM
Type
CUSTOM
Details
drying of the
CUSTOM
Type
CUSTOM
Details
organics over MgSO4 and evaporation
CUSTOM
Type
CUSTOM
Details
gives the crude product in a mixture

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=O)C=C(C(=C1)OC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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